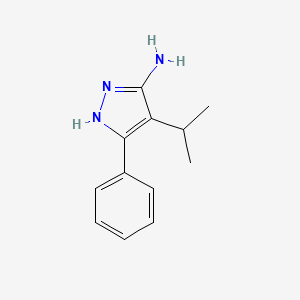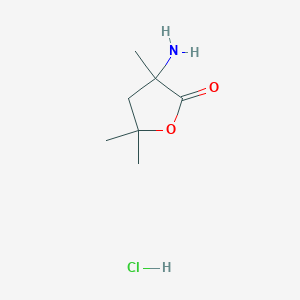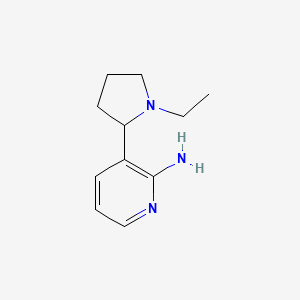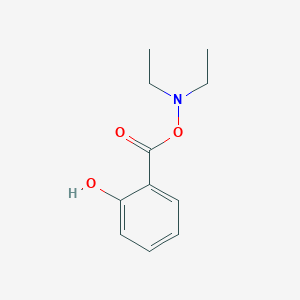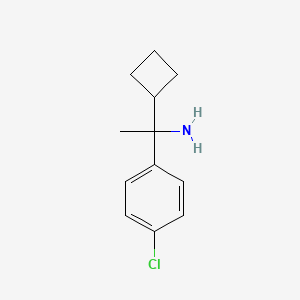
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- is an organic compound with a unique structure that includes a cyclobutane ring and a chlorophenyl group
Preparation Methods
The synthesis of Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- typically involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts has been reported as a method for synthesizing similar compounds . Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Scientific Research Applications
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Cyclobutanemethanamine, 1-(4-chlorophenyl)-a-methyl- can be compared with similar compounds such as:
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-1-cyclobutylethanamine |
InChI |
InChI=1S/C12H16ClN/c1-12(14,9-3-2-4-9)10-5-7-11(13)8-6-10/h5-9H,2-4,14H2,1H3 |
InChI Key |
MGFZFLXJMTWADV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC1)(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine hydrochloride](/img/structure/B11821251.png)

![Tert-butyl N-[2-amino-1-(pyridin-2-YL)ethyl]carbamate](/img/structure/B11821263.png)
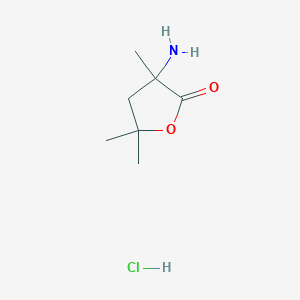
![N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B11821267.png)
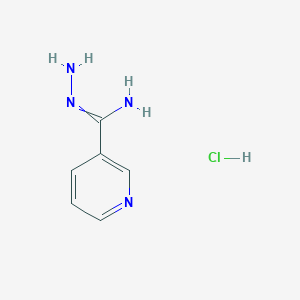
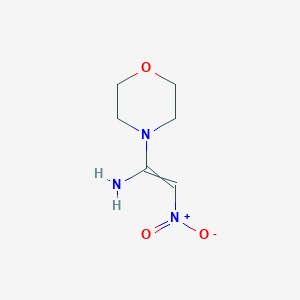
![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11821292.png)
